molecular formula C7H9NS B141063 1-(Pyridin-4-yl)ethane-1-thiol CAS No. 135207-19-1

1-(Pyridin-4-yl)ethane-1-thiol

Cat. No.: B141063
CAS No.: 135207-19-1
M. Wt: 139.22 g/mol
InChI Key: GIPPXXPTVWLFAO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)ethane-1-thiol is an organic compound featuring a pyridine ring substituted at the fourth position with an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions, yielding the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding pyridine-4-yl ethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Pyridine-4-yl ethane.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with metal ions, influencing enzymatic activities and cellular processes.

Comparison with Similar Compounds

    1-(Pyridin-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(Pyridin-4-yl)ethanone: Contains a carbonyl group instead of a thiol group.

    4-(Pyridin-4-yl)butane-1-thiol: Longer carbon chain with a thiol group.

Uniqueness: 1-(Pyridin-4-yl)ethane-1-thiol is unique due to its specific combination of a pyridine ring and a thiol group, which imparts distinct chemical reactivity and potential applications. Its thiol group makes it particularly useful in forming covalent bonds with other molecules, a property not shared by its hydroxyl or carbonyl analogs.

Properties

CAS No.

135207-19-1

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1-pyridin-4-ylethanethiol

InChI

InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3

InChI Key

GIPPXXPTVWLFAO-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)S

Canonical SMILES

CC(C1=CC=NC=C1)S

Synonyms

4-Pyridinemethanethiol,alpha-methyl-(9CI)

Origin of Product

United States

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